Carfilzomib (2R,4S)-Diol vs Parent Carfilzomib: Reduced Proteasome Inhibitory Potency and Differentiated Safety Profile
Carfilzomib (2R,4S)-diol demonstrates substantially reduced proteasome inhibitory activity compared to parent carfilzomib, with IC50 of 6.8 nM for the diol versus 3.2 nM for carfilzomib against chymotrypsin-like (CT-L) proteasome activity . This ~2.1-fold reduction in potency is mechanistically explained by loss of the electrophilic epoxide warhead required for irreversible covalent binding to the N-terminal threonine of the 20S proteasome β5 subunit [1]. Importantly, (2R,4S)-diol retains selectivity for CT-L activity over trypsin-like (T-L) activity, mirroring the selectivity profile of the parent drug but with attenuated potency .
| Evidence Dimension | Proteasome inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.8 nM (CT-L activity) |
| Comparator Or Baseline | Carfilzomib: IC50 = 3.2 nM (CT-L activity) |
| Quantified Difference | ~2.1-fold reduction in potency |
| Conditions | In vitro proteasome activity assay; chymotrypsin-like (CT-L) subunit |
Why This Matters
Quantitative potency difference confirms (2R,4S)-diol is a true inactive/less-active metabolite requiring specification control, not a pharmacologically active alternative to carfilzomib.
- [1] Demo SD, Kirk CJ, Aujay MA, et al. Antitumor activity of PR-171, a novel irreversible inhibitor of the proteasome. Cancer Res. 2007;67(13):6383-6391. View Source
